molecular formula C22H20N2O3S B2789822 7-(3,4-dimethoxyphenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105238-74-1

7-(3,4-dimethoxyphenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2789822
CAS No.: 1105238-74-1
M. Wt: 392.47
InChI Key: LWWUEHIEIFTTSB-UHFFFAOYSA-N
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Description

7-(3,4-Dimethoxyphenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a synthetic heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4(3H)-one core. This scaffold is characterized by a fused thiophene-pyrimidine ring system, which is substituted at the 3-position with a 2-methylbenzyl group and at the 7-position with a 3,4-dimethoxyphenyl moiety.

The 3,4-dimethoxyphenyl group at position 7 is notable for its electron-donating methoxy substituents, which may enhance solubility and influence electronic interactions in biological systems.

Properties

IUPAC Name

7-(3,4-dimethoxyphenyl)-3-[(2-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c1-14-6-4-5-7-16(14)11-24-13-23-20-17(12-28-21(20)22(24)25)15-8-9-18(26-2)19(10-15)27-3/h4-10,12-13H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWUEHIEIFTTSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=C(C2=O)SC=C3C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-dimethoxyphenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thieno[3,2-d]pyrimidine Core: The synthesis begins with the construction of the thieno[3,2-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors, such as 2-aminothiophene and a suitable aldehyde or ketone, under acidic or basic conditions.

    Introduction of 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a 3,4-dimethoxyphenyl halide with a nucleophile, such as an amine or thiol, in the presence of a base.

    Attachment of 2-Methylbenzyl Group: The final step involves the attachment of the 2-methylbenzyl group to the thieno[3,2-d]pyrimidine core. This can be achieved through a Friedel-Crafts alkylation reaction, where the thieno[3,2-d]pyrimidine is reacted with 2-methylbenzyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-dimethoxyphenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thienopyrimidines with various functional groups.

Scientific Research Applications

7-(3,4-dimethoxyphenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 7-(3,4-dimethoxyphenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Table 1: Substituent Variations and Physical Properties

Compound Name 3-Substituent 7-Substituent Melting Point (°C) Yield (%) Key References
7-(3,4-Dimethoxyphenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one 2-Methylbenzyl 3,4-Dimethoxyphenyl Not reported N/A
7-(4-Bromophenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one 3-Methylbenzyl 4-Bromophenyl Not reported N/A
3-(4-Chlorophenyl)-7-(3,4-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one 4-Chlorophenyl 3,4-Dimethoxyphenyl Not reported N/A
7-Phenyl-3-(3-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidin-4(3H)-one 3-(Trifluoromethyl)benzyl Phenyl Not reported N/A
2,6-Bis(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (12a) Unsubstituted 3-Methoxyphenyl (×2) 241–243 61
7-(3-Chlorophenyl)-3-[2-(4-fluorophenoxy)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one 2-(4-Fluorophenoxy)ethyl 3-Chlorophenyl Discontinued N/A

Key Observations:

  • Substituent Effects on Melting Points: Bis-aryl derivatives like 2,6-bis(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (12a) exhibit higher melting points (241–243°C) due to increased molecular symmetry and π-π stacking .
  • Electron-Withdrawing vs. Electron-Donating Groups: Halogenated aryl groups (e.g., 4-bromophenyl , 3-chlorophenyl ) enhance lipophilicity, whereas methoxy groups (e.g., 3,4-dimethoxyphenyl ) improve solubility.
  • Synthetic Yields: Derivatives synthesized via condensation reactions (e.g., compound 12a ) typically achieve moderate yields (48–72%), influenced by steric hindrance from substituents.

Biological Activity

7-(3,4-dimethoxyphenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound's unique structural features, including the thieno[3,2-d]pyrimidine core and specific substituents, suggest a range of therapeutic applications.

Chemical Structure

The compound can be characterized by its molecular formula C22H22N2O3SC_{22}H_{22}N_2O_3S and a molecular weight of 398.49 g/mol. The IUPAC name reflects its complex structure, which includes both a 3,4-dimethoxyphenyl group and a 2-methylbenzyl group.

PropertyValue
Molecular FormulaC22H22N2O3S
Molecular Weight398.49 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may inhibit certain enzymes or receptors, leading to various therapeutic effects. The exact pathways remain under investigation but are believed to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an antagonist or agonist at specific receptor sites.

Antimicrobial Activity

Research has demonstrated that thienopyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds possess activity against various bacterial strains and mycobacteria. The presence of the thienopyrimidine ring is essential for this activity, with certain substituents enhancing potency.

  • Minimum Inhibitory Concentration (MIC) : For related compounds, MIC values have been reported as low as 10 µg/mL against certain Gram-positive and Gram-negative bacteria .

Antiparasitic Activity

A study evaluating the biological activity of thienopyrimidine derivatives against Plasmodium species suggests potential applications in malaria treatment. Compounds structurally related to this compound have shown effectiveness against both the erythrocytic and hepatic stages of P. falciparum and P. berghei. This indicates that modifications at specific positions on the thienopyrimidine core can enhance antiplasmodial activity.

Case Studies

  • Antibacterial Activity : A series of thienopyrimidine derivatives were synthesized and tested for antibacterial efficacy against Escherichia coli and Staphylococcus aureus. Compounds with similar structures showed significant activity with MIC values indicating effective inhibition at low concentrations .
  • Antimalarial Activity : In vitro studies on thienopyrimidine derivatives revealed promising results against malaria parasites. These studies highlighted the importance of structural modifications in enhancing bioactivity against both the asexual and sexual stages of the parasite lifecycle .

Toxicity Profile

Toxicity assessments indicate that many thienopyrimidine derivatives exhibit low cytotoxicity in vitro. For instance, compounds tested showed non-toxic profiles up to concentrations of 200 µmol/L in hemolytic assays, suggesting a favorable safety margin for potential therapeutic use .

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